Introduction to the 1-(1H-Indazol-5-yl)ethanone Scaffold
Introduction to the 1-(1H-Indazol-5-yl)ethanone Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-Indazol-5-yl)ethanone
Executive Summary: 1-(1H-Indazol-5-yl)ethanone is a key heterocyclic building block centered on the indazole scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and reactivity. Detailed protocols for its synthesis and characterization are presented, aimed at researchers and professionals in drug discovery and organic synthesis. The document highlights the molecule's potential as a versatile intermediate for developing novel therapeutic agents, grounded in the established biological significance of the indazole core.
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Pazopanib feature the indazole core, underscoring its therapeutic relevance.[2]
1-(1H-Indazol-5-yl)ethanone (also known as 5-Acetyl-1H-indazole) serves as a crucial intermediate, providing a reactive handle for the synthesis of more complex, biologically active molecules.[3] The presence of the acetyl group at the C5 position and the reactive N-H proton of the pyrazole ring allows for diverse derivatization, making it a valuable starting material for creating libraries of novel compounds for drug screening and development.
Physicochemical and Structural Properties
1-(1H-Indazol-5-yl)ethanone is typically supplied as a solid with a purity of 97% or higher.[3] Its core structural and chemical identifiers are summarized in the table below. While specific experimental data for melting point and boiling point are not consistently published, data for related isomers such as 1-(1H-indazol-6-yl)ethanone (Boiling Point: 348.8 °C at 760 mmHg) provide a reasonable estimate of its thermal properties.[4]
| Property | Value | Reference(s) |
| CAS Number | 1001906-63-3 | [3][5] |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.18 g/mol | |
| IUPAC Name | 1-(1H-indazol-5-yl)ethanone | [3] |
| Synonyms | 5-Acetyl-1H-indazole, 1-(1H-Indazol-5-yl)ethan-1-one | |
| Appearance | Solid | [3] |
| Storage | Room Temperature or 2-8°C | [3] |
| InChI Key | WYLOAPVBIBQLJT-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of 1-(1H-Indazol-5-yl)ethanone is not commonly detailed in direct literature; however, a robust and scalable route can be designed based on established methods for indazole formation, such as the Jacobson-Huber reaction.[4] This pathway involves the intramolecular cyclization of an N-nitroso-N-acetyl-o-toluidine derivative. The logical precursor for the target molecule is 4-amino-3-methylacetophenone.
Proposed Synthetic Workflow
The synthesis proceeds via a three-step sequence: N-acetylation of the starting aniline, followed by N-nitrosation, and finally, base- or heat-induced cyclization to form the indazole ring.
Caption: Proposed synthetic workflow for 1-(1H-Indazol-5-yl)ethanone.
Detailed Experimental Protocol
Objective: To synthesize 1-(1H-Indazol-5-yl)ethanone from 4-amino-3-methylacetophenone.
Materials:
-
4-amino-3-methylacetophenone
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or an appropriate base
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step 1: N-Acetylation of 4-Amino-3-methylacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-methylacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. Acetic anhydride is the acetylating agent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis confirms the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: N-Nitrosation
-
Suspend the dried N-acetyl intermediate in a mixture of concentrated HCl and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Causality: The in-situ formation of nitrous acid (HONO) from NaNO₂ and HCl is temperature-sensitive. Low temperature prevents its decomposition and minimizes side reactions.
-
Stir the resulting slurry at 0-5°C for 1-2 hours. The formation of the yellow N-nitroso intermediate indicates reaction progression.
Step 3: Cyclization to 1-(1H-Indazol-5-yl)ethanone
-
Carefully add a base (e.g., aqueous NaOH) to the reaction mixture to neutralize the acid and induce cyclization. Alternatively, the isolated N-nitroso intermediate can be dissolved in an inert solvent like benzene or toluene and heated to reflux.[4] Causality: The base removes a proton, initiating an intramolecular cyclization cascade that eliminates water and forms the stable aromatic indazole ring.
-
After cyclization is complete (monitored by TLC), extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel. Trustworthiness: This final step is critical to remove impurities and unreacted starting materials, ensuring the high purity required for subsequent applications.
Chemical Reactivity and Derivatization
1-(1H-Indazol-5-yl)ethanone possesses three primary sites for chemical modification, making it a highly versatile intermediate.
Caption: Key reactivity sites on the 1-(1H-Indazol-5-yl)ethanone molecule.
-
N1-H of the Pyrazole Ring: The proton on the N1 nitrogen is acidic and can be removed by a base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N1-substituted indazoles.[6] This is a common strategy for modulating the pharmacokinetic properties of indazole-based drug candidates.
-
Acetyl Group (Carbonyl): The ketone functionality is a versatile handle for a wide range of transformations. It can undergo:
-
Reduction: To form the corresponding alcohol using reagents like sodium borohydride (NaBH₄).
-
Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation: With aldehydes (Claisen-Schmidt) or other carbonyl compounds to build larger molecular frameworks.
-
Conversion to other functional groups: Such as oximes, hydrazones, or amines via reductive amination.
-
-
Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The regiochemical outcome is directed by the activating, ortho,para-directing nature of the fused pyrazole ring and the deactivating, meta-directing acetyl group. The most likely positions for substitution are C4 and C7.
Spectroscopic and Analytical Characterization
The identity and purity of 1-(1H-Indazol-5-yl)ethanone are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons on the indazole ring will appear as a set of doublets and doublet of doublets in the δ 7.5-8.5 ppm region. The broad singlet for the N-H proton will appear further downfield (δ > 10 ppm).[7]
-
¹³C NMR: The spectrum should display 9 distinct signals corresponding to the nine carbon atoms. Key expected signals include the carbonyl carbon (C=O) around δ 197 ppm, the methyl carbon (CH₃) near δ 27 ppm, and the aromatic carbons between δ 110-140 ppm.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch around 1670-1680 cm⁻¹ and a broad absorption for the N-H stretch above 3100 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) corresponding to the molecular weight (160.18 g/mol ) will be observed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Applications in Research and Drug Discovery
1-(1H-Indazol-5-yl)ethanone is not an end-product but a valuable starting material for the synthesis of high-value compounds, particularly in oncology and inflammation research. Its utility stems from its role as a scaffold that can be elaborated into potent enzyme inhibitors or receptor modulators. The acetyl group can be a key binding element or a precursor to one, while the indazole core often mimics other heterocycles like indole, interacting with biological targets.[2] Its derivatives are frequently investigated as kinase inhibitors, PARP inhibitors, and modulators of other cell signaling pathways.[1]
Safety and Handling
1-(1H-Indazol-5-yl)ethanone is classified with the GHS07 pictogram and a "Warning" signal word.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
AMERICAN ELEMENTS. 1-(1-Methyl-1H-indazol-5-yl)ethanone. Available at: [Link]
-
Pharmaffiliates. 1-(1H-Indazol-5-yl)ethanone. Available at: [Link]
-
Yoshida, H., et al. Supporting Information for [3+2] Cycloaddition of Diazo Compounds with Arynes. Wiley-VCH. Available at: [Link]
-
Kim, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(1), 222-225. Available at: [Link]
-
NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Organic Syntheses. Indazole. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
Sobarzo-Sánchez, E., et al. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Available at: [Link]
-
ResearchGate. Substrate scope of 1‐acyl‐1H‐indazoles. Available at: [Link]
-
Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available at: [Link]
-
ElectronicsAndBooks. Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Available at: [Link]
-
Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]
-
SciSpace. Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. Available at: [Link]
-
Union College. Investigation into the synthesis of Indazole. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
YouTube. Friedel-Crafts acylation. Available at: [Link]
-
Pharmaffiliates. 1-(1H-Indazol-5-yl)ethanone. Available at: [Link]
-
NIH National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. Available at: [Link]
-
ChemBK. 1-(1H-INDAZOL-3-YL)ETHANONE. Available at: [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
